molecular formula C10H11N3O2 B15146871 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide CAS No. 287474-38-8

2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B15146871
CAS No.: 287474-38-8
M. Wt: 205.21 g/mol
InChI Key: MCGZCCGAWKYHSG-UHFFFAOYSA-N
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Description

2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide is an organic compound that belongs to the class of amides. It features a cyano group, an amino group, and a methoxy-substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-methoxybenzylamine with cyanoacetic acid derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.

Major Products Formed

    Oxidation: Products may include nitro or hydroxyl derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.

Scientific Research Applications

2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-cyanoacetamide: Lacks the methoxy-phenyl group but shares the cyano and amino functionalities.

    4-Methoxybenzamide: Contains the methoxy-phenyl group but lacks the cyano and amino groups.

    N-(4-Methoxyphenyl)acetamide: Similar structure but without the cyano group.

Uniqueness

2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

287474-38-8

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-2-cyano-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)13-10(14)9(12)6-11/h2-5,9H,12H2,1H3,(H,13,14)

InChI Key

MCGZCCGAWKYHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C#N)N

Origin of Product

United States

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